Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and coupling reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Epi Clindamycin: A related compound with similar structural features but different biological activity.
N-Demethylclindamycin: An impurity of Clindamycin with distinct properties.
Uniqueness
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside is unique due to its specific structural configuration and the presence of multiple functional groups that allow for diverse chemical modifications and applications .
Properties
Molecular Formula |
C17H31ClN2O5S |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
(2R,4S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9-,10+,11+,12?,13+,14?,15+,17+/m0/s1 |
InChI Key |
HDBHHHCDEYATPY-LLKZWYOWSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.